Methyl 2-(dibutylalumanyl)prop-2-enoate
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Overview
Description
Methyl 2-(dibutylalumanyl)prop-2-enoate is an organometallic compound that features an aluminum atom bonded to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dibutylalumanyl)prop-2-enoate typically involves the reaction of methyl prop-2-enoate with a dibutylaluminum reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compound. Common solvents used in this reaction include toluene and hexane. The reaction is often initiated at low temperatures to control the reactivity of the aluminum species.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dibutylalumanyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxide derivatives.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The prop-2-enoate moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aluminum oxide derivatives.
Reduction: Formation of reduced aluminum species.
Substitution: Formation of substituted prop-2-enoate derivatives.
Scientific Research Applications
Methyl 2-(dibutylalumanyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential use in biological systems as a catalyst or reagent.
Medicine: Explored for its potential in drug synthesis and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(dibutylalumanyl)prop-2-enoate involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, facilitating the formation of new chemical bonds. The prop-2-enoate moiety can participate in various reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
Methyl prop-2-enoate: A simpler ester without the aluminum center.
Dibutylaluminum hydride: An aluminum compound without the prop-2-enoate moiety.
Methyl methacrylate: A related ester used in polymer production.
Uniqueness
Methyl 2-(dibutylalumanyl)prop-2-enoate is unique due to the presence of both the aluminum center and the prop-2-enoate moiety
Properties
CAS No. |
188759-91-3 |
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Molecular Formula |
C12H23AlO2 |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
methyl 2-dibutylalumanylprop-2-enoate |
InChI |
InChI=1S/C4H5O2.2C4H9.Al/c1-3-4(5)6-2;2*1-3-4-2;/h1H2,2H3;2*1,3-4H2,2H3; |
InChI Key |
VPFAUMMIVUVPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Al](CCCC)C(=C)C(=O)OC |
Origin of Product |
United States |
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